
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine
Overview
Description
“®-1-(3-Chloro-5-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9ClFN . It is also known as "2-(3-chloro-5-fluorophenyl)ethanamine" .
Molecular Structure Analysis
The molecular structure of “®-1-(3-Chloro-5-fluorophenyl)ethanamine” consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .Scientific Research Applications
Antibacterial and Antifungal Activity
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine has been utilized in the synthesis of compounds with significant antibacterial and antifungal activities. For instance, a study by Pejchal, Pejchalová, and Růžičková (2015) synthesized a series of novel compounds using this chemical and found some of them to exhibit antibacterial and antifungal activity comparable to standard medicinal agents such as chloramphenicol and amphotericin B.
NK1 Receptor Antagonist Synthesis
The compound has been employed in the efficient synthesis of NK1 receptor antagonists like Aprepitant, as described by Brands et al. (2003). This involved a series of complex reactions, culminating in the synthesis of a clinical candidate with promising yield (Brands et al., 2003).
Chemical Structure and Interactions
Research by Allcock, Dembek, Bennett, Manners, and Parvez (1991) focused on the structural characterization of complexes involving variants of this compound. Their work highlights the molecular structure and interactions of these complexes, contributing to the understanding of their chemical properties (Allcock et al., 1991).
Suzuki–Miyaura Coupling
Urawa, Naka, Miyazawa, Souda, and Ogura (2002) explored the Suzuki–Miyaura cross-coupling reaction using derivatives of this compound, leading to the successful synthesis of intermediates for other complex compounds (Urawa et al., 2002).
Histamine H1-agonistic Activity
In a study by Zingel, Elz, and Schunack (1990), derivatives of this compound were synthesized to explore their effects as histamine H1-agonists. Their research identified compounds with significant activity in this domain, contributing to the understanding of histamine-related functions (Zingel, Elz, & Schunack, 1990).
Copper(II) Complexes
Research into the interaction of enantiopure variants of this compound with copper(II) chloride has led to insights into the structural and magnetic properties of the resulting complexes. This study by Woo, Lee, Hayami, Lindoy, Thuéry, and Kim (2011) adds to the understanding of the coordination chemistry of such compounds (Woo et al., 2011).
Liquid Crystalline Polyethers Synthesis
Percec and Zuber (1992) investigated the synthesis of various polyethers based on derivatives of this compound, examining their phase transition temperatures and thermodynamic parameters. This study contributes to the field of polymer science, particularly in the context of liquid crystalline polyethers (Percec & Zuber, 1992).
properties
IUPAC Name |
(1R)-1-(3-chloro-5-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJDCFVSXSRBB-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
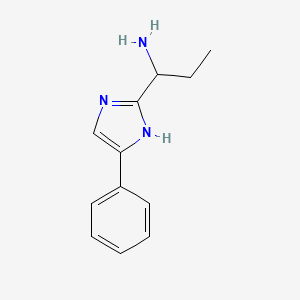
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)
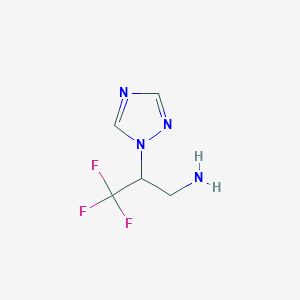
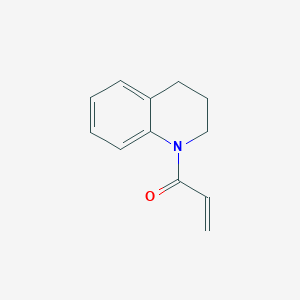
amino]-acetic acid](/img/structure/B1419156.png)
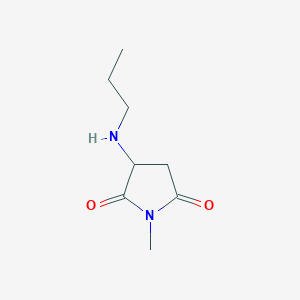
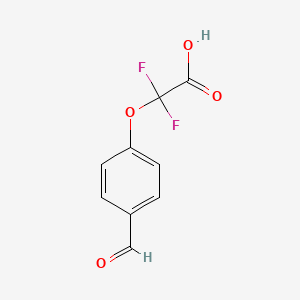
![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)
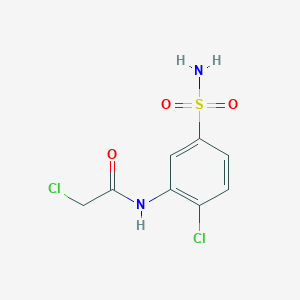
![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)
![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)